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Compound of Interest

Compound Name: CH 275

Cat. No.: B561565 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Entinostat, also known as MS-275 and SNDX-275, is a synthetic benzamide derivative that has

garnered significant interest in the field of oncology. As a potent and selective inhibitor of Class

I histone deacetylases (HDACs), Entinostat represents a promising therapeutic agent with a

multifaceted mechanism of action. This technical guide provides a comprehensive literature

review of Entinostat research, focusing on its core mechanisms, experimental validation, and

clinical investigation.

Core Mechanism of Action
Entinostat's primary mechanism of action is the selective inhibition of Class I HDAC enzymes,

particularly HDAC1 and HDAC3.[1] HDACs play a crucial role in the epigenetic regulation of

gene expression by removing acetyl groups from histone proteins. This deacetylation leads to a

more condensed chromatin structure, rendering genes inaccessible for transcription. By

inhibiting these enzymes, Entinostat promotes histone hyperacetylation, resulting in a more

relaxed chromatin state and the transcriptional activation of previously silenced genes.[2][3]

A key outcome of this epigenetic modulation is the reactivation of tumor suppressor genes,

which are often silenced in cancer cells. This can lead to a cascade of anti-cancer effects,

including:

Cell Cycle Arrest: Entinostat has been shown to induce the expression of cyclin-dependent

kinase inhibitors such as p21, which halts the cell cycle and prevents cancer cell
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proliferation.[4][5]

Apoptosis: The compound can trigger programmed cell death in cancer cells through the

activation of intrinsic apoptotic pathways.[3][4]

Terminal Differentiation: In some cancer models, Entinostat can induce cells to differentiate

into their mature, non-proliferative forms.[3]

Beyond its effects on histones, Entinostat can also modulate the function of non-histone

proteins by altering their acetylation status. This includes transcription factors and signaling

molecules, further contributing to its anti-cancer activity.[2][4]

Signaling Pathways Modulated by Entinostat
Entinostat's influence extends to several critical signaling pathways implicated in cancer

progression. In Acute Myeloid Leukemia (AML) cells with FLT3-ITD mutations, Entinostat has

been shown to decrease the levels of both total and phosphorylated FLT3. This leads to the

inactivation of downstream signaling pathways, including Akt, ERK, and STAT5.[6] The

proposed mechanism involves the acetylation of heat shock protein 90 (HSP90), which in turn

leads to the ubiquitination and subsequent proteasomal degradation of FLT3.[6]
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Entinostat-induced FLT3 degradation pathway in AML.
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Additionally, in the context of breast cancer, Entinostat has been observed to downregulate

HER2 and its phosphorylated forms, as well as the downstream MAPK and AKT pathways.[3]

This suggests a broader impact on receptor tyrosine kinase signaling.

Quantitative Data Summary
The following tables summarize key quantitative data for Entinostat from preclinical and clinical

studies.

Table 1: In Vitro Inhibitory Activity

Target IC50
Cell-Free/Cell-
Based

Reference

HDAC1 0.51 μM Cell-free [1]

HDAC3 1.7 μM Cell-free [1]

HDACs 4, 6, 8, 10 >100 μM Cell-free [1]

AML Cell Lines

(MOLM13, MV4-11)

< 1 μM (Growth

Arrest)
Cell-based [6]

Table 2: Pharmacokinetic Parameters in Humans (Phase I)

Parameter Value Dosing Schedule Reference

Maximum Tolerated

Dose (MTD)
6 mg/m²

Weekly for 4 weeks,

every 6 weeks
[7]

Mean Terminal Half-

life (t½)
33.9 ± 26.2 hours

Weekly for 4 weeks,

every 6 weeks
[7]

Time to Maximum

Concentration (Tmax)
0.5 - 24 hours

Weekly for 4 weeks,

every 6 weeks
[7]

Key Experimental Protocols
This section details common methodologies used in the evaluation of Entinostat's activity.
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Cell Proliferation Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric

assay for assessing cell metabolic activity, which serves as a measure of cell viability and

proliferation.

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and

allowed to adhere overnight.

Drug Treatment: Cells are treated with various concentrations of Entinostat or a vehicle

control (e.g., DMSO).

Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

MTT Addition: MTT solution is added to each well and incubated to allow for the formation of

formazan crystals by metabolically active cells.

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g.,

DMSO or a detergent-based solution).

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm)

using a microplate reader. The absorbance is proportional to the number of viable cells.

Western Blotting for Protein Expression and Acetylation
Western blotting is used to detect specific proteins in a sample and to assess post-translational

modifications like acetylation.

Cell Lysis: Cells treated with Entinostat are lysed to extract total protein.

Protein Quantification: The protein concentration of the lysates is determined using a

standard method (e.g., BCA assay).

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-

polyacrylamide gel electrophoresis.

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g.,

PVDF or nitrocellulose).
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Blocking: The membrane is blocked to prevent non-specific antibody binding.

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for

the protein of interest (e.g., acetylated-Histone H3, FLT3, p21).

Secondary Antibody Incubation: The membrane is washed and then incubated with a

horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary

antibody.

Detection: The protein bands are visualized by adding a chemiluminescent substrate and

capturing the signal on X-ray film or with a digital imager.

Cell Lysis & Protein Extraction Protein Quantification SDS-PAGE Protein Transfer to Membrane Blocking Primary Antibody Incubation Secondary Antibody Incubation Chemiluminescent Detection Data Analysis

Click to download full resolution via product page

A generalized workflow for Western blotting.

Clinical Trial Design (Phase I Dose-Escalation)
Phase I clinical trials for Entinostat have often employed a "3+3" dose-escalation design to

determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs).

Cohort Enrollment: A cohort of 3 patients is enrolled at an initial dose level of Entinostat.

DLT Observation Period: Patients are monitored for a defined period (e.g., the first cycle of

treatment) for the occurrence of DLTs.

Dose Escalation/Expansion:

If 0 out of 3 patients experience a DLT, the dose is escalated for the next cohort of 3

patients.

If 1 out of 3 patients experiences a DLT, the cohort is expanded to include 3 more patients

at the same dose level.
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If 2 or more out of 3 (or 6) patients experience a DLT, the MTD is considered to have been

exceeded, and the previous dose level is declared the MTD.

MTD Determination: The dose level at which no more than 1 in 6 patients experiences a DLT

is typically defined as the MTD.

Conclusion
Entinostat (MS-275) is a selective Class I HDAC inhibitor with a well-defined mechanism of

action that involves the epigenetic reprogramming of cancer cells. Its ability to induce cell cycle

arrest, apoptosis, and differentiation, as well as modulate key oncogenic signaling pathways,

underscores its therapeutic potential. The quantitative data from preclinical and clinical studies

provide a solid foundation for its continued development, both as a monotherapy and in

combination with other anti-cancer agents. The experimental protocols outlined in this guide

represent standard methodologies for the ongoing investigation of Entinostat and other

epigenetic modulators. As research progresses, Entinostat may become a valuable component

in the therapeutic arsenal against a range of malignancies.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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